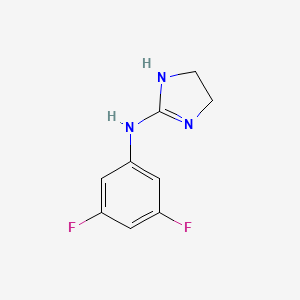

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Properties

Molecular Formula |

C9H9F2N3 |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

N-(3,5-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H9F2N3/c10-6-3-7(11)5-8(4-6)14-9-12-1-2-13-9/h3-5H,1-2H2,(H2,12,13,14) |

InChI Key |

LASQEWRCAIHUFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the fluorination of 1,3,5-trichlorobenzene followed by amination. The process begins with the fluorination of 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene. This intermediate is then aminated using aqueous or anhydrous ammonia to yield 3,5-difluoroaniline . The final step involves the cyclization of 3,5-difluoroaniline with appropriate reagents to form the imidazole ring, resulting in the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.

Substitution: The difluorophenyl group allows for substitution reactions, where fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Scientific Applications of N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable building block for synthesizing complex molecules and studying reaction mechanisms.

Chemical Reactions and Applications

This compound can undergo several chemical reactions, leading to a variety of applications.

Types of Reactions:

- Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

- Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

- Substitution: The difluorophenyl group allows for substitution reactions, where fluorine atoms can be replaced with other substituents.

Reagents and Conditions:

- Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

- Reaction conditions such as temperature, solvent, and catalyst play crucial roles and vary depending on the desired transformation.

Products:

- The products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield imidazole oxides, while substitution reactions can produce a variety of derivatives with different substituents on the phenyl ring.

Applications in Scientific Disciplines

This compound is used across multiple scientific disciplines.

- Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

- Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

- Industry: It finds applications in the production of agrochemicals and materials science, where its unique properties are leveraged for various industrial processes.

Related Research

Other compounds containing fluorophenyl and imidazole rings have demonstrated significant biological activities. For example, N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide has shown potential anticancer and antimicrobial properties.

- Anticancer Activity: Imidazole derivatives can inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Antimicrobial Properties: The thioether and imidazole functionalities suggest potential antimicrobial activity, with research on related benzamide derivatives showing promise against bacterial strains. Preliminary assays indicate that the compound could inhibit the growth of Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluorophenyl group enhances binding affinity to specific sites, while the imidazole ring participates in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl ring, stereochemistry, and additional functional groups. Key examples include:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Fluorine vs. Trifluoromethyl Substitutions

- The 3,5-difluorophenyl group in the target compound offers moderate electronegativity and lipophilicity (logP ~2–3 estimated), balancing solubility and membrane permeability. In contrast, the 3,5-bis(trifluoromethyl)phenyl analog (Table 1, Row 2) has higher lipophilicity (logP ~5–6) due to trifluoromethyl groups, which may enhance binding to hydrophobic targets but reduce aqueous solubility .

- Chlorinated analogs like imazalil (Table 1, Row 4) prioritize stability and pesticidal activity, as chlorine atoms resist metabolic degradation better than fluorine .

Steric and Stereochemical Effects

- Chiral centers in the (4R,5R)-configured analog (Table 1, Row 2) may confer enantioselective bioactivity, a feature absent in the non-chiral target compound .

Hydrogen Bonding and Crystallography

The 3,5-difluorophenyl group may participate in weak C–F···H–N interactions, contrasting with stronger hydrogen bonds seen in hydroxyl- or amine-rich analogs. Such differences influence crystallization efficiency and solubility, which are relevant for formulation .

Biological Activity

N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFN

- Molecular Weight : 197.18 g/mol

- CAS Number : 1603324-73-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity to specific sites, while the imidazole ring facilitates hydrogen bonding and other interactions critical for modulating biological pathways .

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- IC values were determined against several cancer cell lines, demonstrating effective cytotoxicity.

| Cell Line | IC (μM) |

|---|---|

| HeLa (Cervical) | 0.058 ± 0.016 |

| U2OS (Osteosarcoma) | 0.69 |

| CEM (T-Lymphocyte) | 6.0 |

These results suggest that modifications in the structure can significantly enhance the cytotoxic effects against specific cancer types .

Antiviral Activity

The compound has also been explored for its antiviral potential. In a study examining its effects on HIV, it was found that derivatives of imidazole compounds could inhibit viral replication in vitro. The structure of this compound allows for interactions that may disrupt viral entry or replication processes .

Study on Anticancer Properties

In a comprehensive study on the anticancer effects of various imidazole derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized flow cytometry and Western blotting techniques to confirm these mechanisms .

Research on Enzyme Inhibition

Another investigation focused on the compound's role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. The findings indicated that this compound could serve as a lead for developing new DHFR inhibitors with improved efficacy compared to existing drugs like methotrexate .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,5-Difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3,5-difluoroaniline with glyoxal and ammonium acetate under acidic or basic conditions. Evidence from analogous imidazole derivatives (e.g., 4,5-diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole) suggests that microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) while maintaining yields >70% . Solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect regioselectivity and purity. Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) is recommended to isolate the dihydroimidazole core .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the planar geometry of the imidazole ring and substituent orientation. For example, disordered fluorine atoms in the 3,5-difluorophenyl group can be modeled using SHELXL’s PART instruction with isotropic displacement parameters . Data-to-parameter ratios >15:1 (achieved via high-resolution data collection at 120 K) improve refinement reliability. Hydrogen-bonding networks (e.g., N–H⋯N interactions) should be validated using Mercury’s "Contacts" tool, referencing Etter’s graph-set analysis .

Q. What role do hydrogen-bonding motifs play in the compound’s crystallographic packing and solubility?

- Methodological Answer : The 4,5-dihydro-1H-imidazol-2-amine moiety forms intramolecular N–H⋯N hydrogen bonds (2.7–2.9 Å), stabilizing the chair-like conformation. Intermolecular C–H⋯F interactions (3.0–3.2 Å) between the difluorophenyl group and adjacent molecules influence packing density and solubility. Solubility in polar solvents (e.g., DMSO) correlates with the compound’s ability to form hydrogen bonds with solvent molecules, as demonstrated in thienopyridine analogs .

Advanced Research Questions

Q. How can crystallographic disorder in the difluorophenyl group be addressed during refinement?

- Methodological Answer : For disordered fluorine atoms, split the site occupancy (e.g., 50:50) and apply geometric restraints (DFIX, SADI) to maintain realistic bond lengths and angles. Use SHELXL’s SIMU and DELU commands to constrain anisotropic displacement parameters. Validate against Fourier difference maps (Δρ < 0.3 eÅ⁻³) and cross-check with Hirshfeld surface analysis to confirm intermolecular contacts .

Q. What structural features suggest potential α2-adrenergic receptor binding, and how can SAR studies be designed?

- Methodological Answer : The compound’s structural similarity to clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) implies potential α2-adrenergic agonism. Key features include the protonatable imidazoline nitrogen and hydrophobic difluorophenyl group. For SAR, synthesize analogs with substituent variations (e.g., replacing 3,5-difluorophenyl with 2,4-dichlorophenyl) and evaluate binding affinity via radioligand displacement assays (³H-clonidine). Compare with computational docking results using homology models of the receptor’s transmembrane domain .

Q. How does stereochemistry at the imidazoline ring impact pharmacological activity?

- Methodological Answer : Enantiomeric purity is critical for receptor selectivity. Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 95:5) and assign configurations using circular dichroism (CD) or vibrational circular dichroism (VCD). Test enantiomers in vitro for potency differences, as seen in (4R,5R)- and (4S,5S)-diastereomers of related imidazolines .

Q. Can computational methods predict intermolecular interactions in co-crystals with pharmaceutical excipients?

- Methodological Answer : Use CrystalExplorer’s CE-B3LYP model to calculate interaction energies between the compound and co-formers (e.g., succinic acid). Molecular dynamics (MD) simulations (AMBER force field) can assess stability under physiological conditions. Validate predictions with PXRD and DSC data to confirm co-crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.